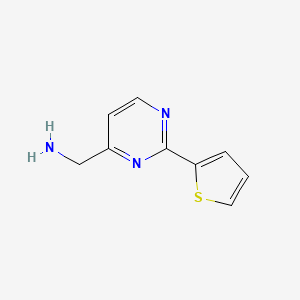
(2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 2-position and an amine group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine typically involves the condensation of thiophene-2-carboxaldehyde with a suitable pyrimidine derivative. One common method is the reaction of thiophene-2-carboxaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mecanismo De Acción
The mechanism of action of (2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, it may act as an inhibitor of certain kinases by binding to the active site and blocking substrate access. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
- (2-(Methylthio)pyrimidin-4-yl)methanamine
- (4-(Pyridin-2-yl)pyrimidin-2-yl)methanamine
- (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone
Uniqueness
(2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine is unique due to the presence of both a thiophene and a pyrimidine ring, which imparts distinct electronic and steric properties. This combination can enhance its binding affinity and specificity for certain biological targets compared to similar compounds .
Propiedades
Fórmula molecular |
C9H9N3S |
|---|---|
Peso molecular |
191.26 g/mol |
Nombre IUPAC |
(2-thiophen-2-ylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C9H9N3S/c10-6-7-3-4-11-9(12-7)8-2-1-5-13-8/h1-5H,6,10H2 |
Clave InChI |
WFNNDQLAZXGXTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NC=CC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


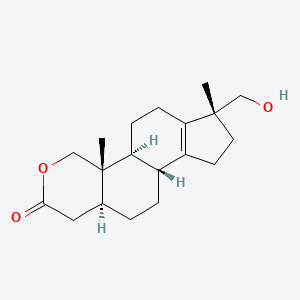
![1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)

![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)
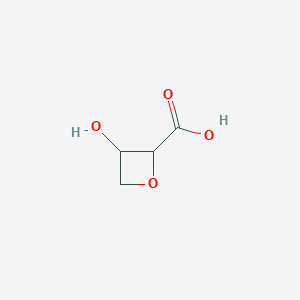

![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
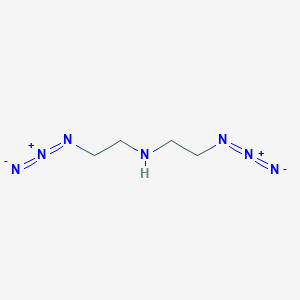
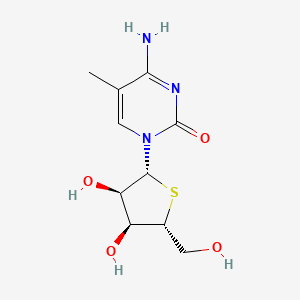
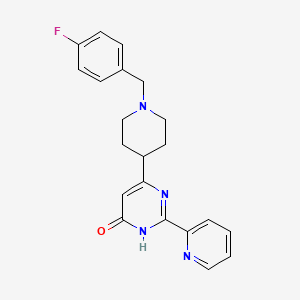

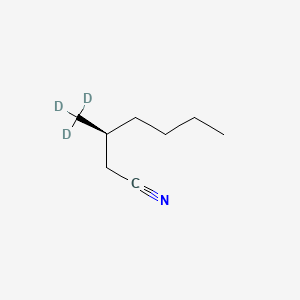

![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)
